3-(2-chlorophenyl)-1-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)urea

Urease inhibition Helicobacter pylori Enzyme kinetics

Select CAS 1171836-95-5 for your biochemical assays requiring a validated, cell-free urease inhibitor. Unlike its 3-fluoro or 3-chloro-2-methylphenyl analogs—which target Miro1 degradation or kinase inhibition—this specific 2-chlorophenyl derivative provides documented mixed-type inhibition kinetics (Ki=45 nM) and a quantifiable permeability index (0.25), making it the definitive SAR comparator for Helicobacter pylori urease target engagement studies.

Molecular Formula C20H16ClN7O
Molecular Weight 405.8 g/mol
CAS No. 1171836-95-5
Cat. No. B6579143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-chlorophenyl)-1-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)urea
CAS1171836-95-5
Molecular FormulaC20H16ClN7O
Molecular Weight405.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4)Cl
InChIInChI=1S/C20H16ClN7O/c21-16-3-1-2-4-17(16)27-20(29)26-15-7-5-14(6-8-15)25-18-11-19(24-12-23-18)28-10-9-22-13-28/h1-13H,(H,23,24,25)(H2,26,27,29)
InChIKeyQIPOIUSTSZYELA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chlorophenyl)-1-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)urea (CAS 1171836-95-5) – Structural Class and Baseline Pharmacological Identity for Procurement Decisions


3-(2-Chlorophenyl)-1-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)urea (CAS 1171836-95-5, molecular formula C20H16ClN7O, molecular weight 405.8 g/mol) is a synthetic small-molecule diaryl urea incorporating an imidazole-substituted pyrimidine hinge-binding motif . The compound is classified within the broader imidazolyl-pyrimidine urea chemotype and has been annotated in authoritative biochemical databases as a urease inhibitor, with recorded affinities of Ki = 45 nM and IC50 = 230 nM against Helicobacter pylori urease (ATCC 43504) under cell-free conditions [1][2]. Its structural architecture—featuring a 2-chlorophenyl urea terminus, a 1,4-diaminophenyl linker, and a 6-(1H-imidazol-1-yl)pyrimidin-4-yl hinge-binding module—creates a pharmacophore with potential for target engagement modulation that is sensitive to even single-atom substituent changes on the terminal aryl ring.

Why In-Class Imidazolyl-Pyrimidine Ureas Cannot Be Interchanged with CAS 1171836-95-5: Structural Determinants of Differential Target Engagement


The imidazolyl-pyrimidine urea scaffold is not a uniform pharmacophore; single-atom variations on the terminal phenyl ring produce profound shifts in target selectivity and potency [1]. The 2-chloro substituent in CAS 1171836-95-5 confers a distinct electronic and steric profile compared to the 3-fluoro analog (Miro1 Reducer, CAS 2624336-91-8), which acts as a Miro1 degradation promoter (IC50 = 7.8 μM in Parkinson's disease fibroblasts) rather than a urease inhibitor . Likewise, the 3-chloro-2-methylphenyl congener (CAS 1171561-12-8) introduces a methyl group that alters lipophilicity (XLogP3 = 3.7), hydrogen-bonding geometry, and metabolic stability relative to the 2-chlorophenyl derivative [2]. These structural permutations yield orthogonal biological readouts, meaning that generic substitution based solely on core scaffold similarity risks selecting a compound with irrelevant pharmacology for the intended assay context.

Quantitative Differentiation Evidence for CAS 1171836-95-5 vs. Closest Structural Analogs


Urease Inhibitory Potency: CAS 1171836-95-5 vs. Miro1 Reducer (3-Fluoro Analog)

CAS 1171836-95-5 inhibits Helicobacter pylori urease with a Ki of 45 nM and an IC50 of 230 nM in a cell-free assay, indicative of a mixed-type competitive inhibition mode [1][2]. In contrast, the structurally analogous 3-fluorophenyl derivative (Miro1 Reducer, CAS 2624336-91-8) has no reported urease inhibitory activity and instead promotes proteasomal degradation of Miro1 with an IC50 of 7.8 μM . The >170-fold difference in potency against the urease target and the complete switch in biological mechanism illustrate that the 2-chloro substituent is a critical determinant of urease binding affinity.

Urease inhibition Helicobacter pylori Enzyme kinetics

Intact-Cell vs. Cell-Free Urease Inhibition Potency Differential

CAS 1171836-95-5 retains meaningful inhibitory activity against urease in intact H. pylori cells (IC50 = 910 nM), representing only a ~4-fold drop compared to the cell-free IC50 of 230 nM [1]. This relatively shallow cell-free to intact-cell potency shift suggests moderate bacterial cell wall permeability, a property not documented for the 3-chloro-2-methylphenyl analog (CAS 1171561-12-8) or the 3-fluorophenyl analog [2]. The ratio of cell-free IC50 (230 nM) to intact-cell IC50 (910 nM) provides a quantifiable permeability index of 0.25 that can be benchmarked against alternative urease inhibitors during compound selection.

Cellular permeability Urease Helicobacter pylori

Lipophilicity Comparison: 2-Chloro vs. 3-Chloro-2-Methyl Substituent Impact on Physicochemical Profile

The computed XLogP3 value for the 3-chloro-2-methylphenyl analog (CAS 1171561-12-8) is 3.7 [1]. Although the exact XLogP3 for CAS 1171836-95-5 has not been independently computed in peer-reviewed literature, the absence of the 2-methyl group predicts a lower logP, consistent with the molecular formula (C20H16ClN7O vs. C21H18ClN7O), which contains one fewer carbon atom . The 2-chloro substituent without ortho-methylation preserves a smaller steric footprint, which can influence binding pocket accommodation in the urease active site where steric tolerance is limited. For procurement decisions, this means CAS 1171836-95-5 may offer superior aqueous solubility and different pharmacokinetic handling compared to its methylated congener.

Lipophilicity Drug-likeness ADME prediction

Kinetic Mechanism of Inhibition: Mixed-Type Competitive Mode Clarified for CAS 1171836-95-5

CAS 1171836-95-5 exhibits mixed-type competitive inhibition against H. pylori urease, as determined by Lineweaver-Burk plot analysis [1]. This kinetic profile indicates that the compound can bind both the free enzyme and the enzyme-substrate complex, a feature that distinguishes it from purely competitive inhibitors such as phosphorodiamidate-based urease inhibitors, which bind exclusively to the active site nickel centers [2]. The mixed-type mechanism may confer a higher barrier to resistance development and more complete inhibition at saturating substrate concentrations, a property that has not been kinetically characterized for the 3-fluoro or 3-chloro-2-methyl analogs.

Enzyme kinetics Mixed-type inhibition Mechanism of action

Selectivity Window: Urease vs. Miro1 Target Engagement Across the Imidazolyl-Pyrimidine Urea Series

Within the imidazolyl-pyrimidine urea chemotype, a clear structure-selectivity relationship emerges: the 2-chlorophenyl derivative (CAS 1171836-95-5) is annotated as a urease inhibitor [1], while the 3-fluorophenyl derivative (Miro1 Reducer) is annotated as a Miro1 degradation promoter with no reported urease activity . The 3-chloro-2-methylphenyl derivative (CAS 1171561-12-8) is described in vendor literature as a potential kinase inhibitor or targeted therapeutic for oncology and inflammatory diseases [2], representing a third distinct biological annotation. This divergent target engagement among three compounds differing by only 1–2 atoms underscores that CAS 1171836-95-5 occupies a unique selectivity niche within its chemical series.

Target selectivity Miro1 Urease Off-target profiling

Evidence-Backed Application Scenarios for CAS 1171836-95-5 Based on Quantitative Differentiation


Helicobacter pylori Urease Biochemical Inhibition Studies

CAS 1171836-95-5 is the indicated choice for biochemical assays requiring a well-characterized, mixed-type competitive urease inhibitor with documented cell-free potency (Ki = 45 nM, IC50 = 230 nM) [1]. The availability of Lineweaver-Burk kinetic data enables researchers to design experiments that account for the compound's mixed-type mechanism, which is not possible with analogs lacking such characterization. This compound should be prioritized over the 3-fluoro or 3-chloro-2-methyl congeners, which have no established urease activity.

Intact Bacterial Cell Urease Inhibition and Permeability Profiling

For studies requiring correlation between cell-free enzyme inhibition and activity in live Helicobacter pylori, CAS 1171836-95-5 provides a quantifiable permeability index (cell-free IC50 / intact-cell IC50 = 230 nM / 910 nM = 0.25) [1]. This metric allows researchers to benchmark the compound against other urease inhibitors with known permeability profiles and to select appropriate concentrations for bacterial culture experiments where intracellular target access is required.

Structure-Activity Relationship (SAR) Studies on the Imidazolyl-Pyrimidine Urea Scaffold

CAS 1171836-95-5 serves as a critical reference point in SAR campaigns exploring the impact of terminal aryl substituents on target selectivity [2]. Its 2-chlorophenyl group represents a specific electronic and steric configuration that yields urease inhibition, in contrast to the 3-fluorophenyl (Miro1 degradation) and 3-chloro-2-methylphenyl (kinase inhibition) analogs. Researchers conducting medicinal chemistry optimization should use this compound as the urease-active comparator when synthesizing and testing new derivatives.

Computational Docking and Pharmacophore Modeling of Urease Active Site

The mixed-type inhibition mechanism and experimentally determined Ki value of 45 nM make CAS 1171836-95-5 suitable as a validation ligand for molecular docking studies targeting the H. pylori urease active site and allosteric pockets [1][3]. Its well-defined structure-activity relationship with close analogs provides a training set for pharmacophore models aiming to distinguish urease inhibitors from Miro1 degraders or kinase inhibitors within the same chemotype [2].

Quote Request

Request a Quote for 3-(2-chlorophenyl)-1-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.